Indomethacin Diamide

Description

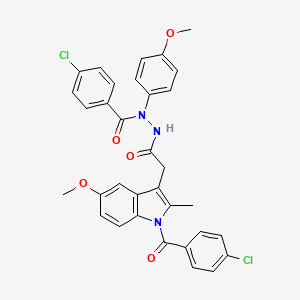

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSHTINDTQQHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27Cl2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-25-6 | |

| Record name | Indomethacin diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Indomethacin Diamide

This guide provides a comprehensive overview of the chemical structure, properties, and biological context of Indomethacin Diamide. The information is intended to support research and development activities related to nonsteroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors.

Chemical Structure and Identity

Indomethacin Diamide, also known as Indomethacin Impurity J, is a complex derivative of the well-known NSAID, Indomethacin. Structurally, it is a hydrazide featuring moieties from both Indomethacin and other aromatic compounds.

-

IUPAC Name: 4-Chloro-N'-(2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-N-(4-methoxyphenyl)benzohydrazide

-

Synonyms: Indomethacin Impurity J, Indometacin EP Impurity J, 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-Indole-3-acetic Acid 2-(4-chlorobenzoyl)-2-(4-methoxyphenyl)hydrazide

-

CAS Number: 402849-25-6

-

Molecular Formula: C₃₃H₂₇Cl₂N₃O₅

Physicochemical Properties

The key physical and chemical properties of Indomethacin Diamide are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Weight | 616.49 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | >180°C | |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol (with heating) | |

| Storage Temperature | -20°C Freezer |

Synthesis Protocol (Proposed)

Logical Workflow for Proposed Synthesis

References

The Evolving Paradigm of Cyclooxygenase Inhibition: A Technical Guide to the Mechanism of Action of Indomethacin and its Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. In light of the limited direct pharmacological data on Indomethacin Diamide, this document focuses on the well-established mechanisms of the parent compound and explores the significant mechanistic shifts observed in its amide derivatives, which likely inform the activity of Indomethacin Diamide. By derivatizing the carboxylate moiety of Indomethacin to form amides, researchers have successfully generated compounds with altered cyclooxygenase (COX) enzyme selectivity, paving the way for potentially safer anti-inflammatory therapeutics.

The Core Mechanism of Indomethacin: Non-Selective COX Inhibition

Indomethacin exerts its primary therapeutic effects—anti-inflammatory, analgesic, and antipyretic—through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract, kidneys, and platelets.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are central to the inflammatory cascade.

By inhibiting both COX isoforms, Indomethacin effectively reduces the production of pro-inflammatory prostaglandins. However, the concurrent inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with traditional NSAIDs.[2]

Signaling Pathway of Indomethacin's Action

The primary signaling pathway affected by Indomethacin is the arachidonic acid cascade.

The Mechanistic Shift in Indomethacin Amide Derivatives: Towards COX-2 Selectivity

Research into the derivatization of Indomethacin's carboxylate group has revealed a significant shift in its mechanism of action, particularly concerning COX enzyme selectivity. The conversion of the carboxylic acid to an amide functionality can transform Indomethacin from a non-selective COX inhibitor into a potent and selective COX-2 inhibitor.[3][4][5]

This selectivity is clinically significant as it suggests that Indomethacin amide derivatives may retain the anti-inflammatory properties of the parent drug while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3]

Key Mechanistic Features of Indomethacin Amides:

-

Potent COX-2 Inhibition: Many ester and amide derivatives of Indomethacin exhibit IC50 values in the low-nanomolar range for purified human COX-2.[3][5]

-

Reduced COX-1 Inhibition: These derivatives often show little to no inhibition of ovine COX-1 activity, even at high concentrations.[3][4][5]

-

Slow, Tight-Binding Inhibition: Kinetic studies have shown that Indomethacin amides can act as slow, tight-binding inhibitors of COX-2, a characteristic that contributes to their potency and selectivity.[3][4][5]

-

Structural Importance: The anti-inflammatory activity of these derivatives is sensitive to other structural modifications. For instance, replacement of the 4-chlorobenzoyl group or the 2-methyl group on the indole ring can lead to inactive compounds.[3][5]

The proposed mechanism for this enhanced COX-2 selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. It is hypothesized that the bulkier amide group of the Indomethacin derivatives can fit into this side pocket, leading to a more stable and prolonged interaction with COX-2, thereby conferring selectivity.

Conceptual Signaling Pathway for Indomethacin Amide Derivatives

Quantitative Data on Indomethacin and its Derivatives

The following tables summarize key quantitative data for Indomethacin and its amide derivatives, highlighting the shift in COX inhibition profiles.

Table 1: In Vitro COX Inhibition Data

| Compound | Target Enzyme | IC50 Value | Species | Notes |

| Indomethacin | Ovine COX-1 | 60 nM | Ovine | Non-selective inhibitor |

| Indomethacin | Human COX-2 | 90 nM | Human | Non-selective inhibitor |

| Indomethacin Amides (various) | Human COX-2 | Low-nanomolar range | Human | Potent and selective COX-2 inhibition[3][5] |

| Indomethacin Amides (various) | Ovine COX-1 | > 66 µM | Ovine | Markedly reduced COX-1 inhibition[3][4][5] |

Table 2: In Vivo Anti-Inflammatory Activity of Indomethacin Derivatives

| Compound | Animal Model | Dose | Percent Inhibition of Edema | Reference Compound |

| Indomethacin Derivative 3e | Carrageenan-induced rat paw edema | 2.57 mg/kg | Similar to Indomethacin | Indomethacin (2.57 mg/kg)[6] |

| Indomethacin Analogue 2a | Acetic acid-induced writhing | 10 mg/kg | 61.7% | Indomethacin (51.23%)[7] |

| Indomethacin Analogue 2b | Acetic acid-induced writhing | 10 mg/kg | 60.8% | Indomethacin (51.23%)[7] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Indomethacin and its derivatives.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified recombinant human COX-2 or ram seminal vesicle COX-1.

-

Assay Principle: The assay measures the initial rate of oxygen consumption during the COX-catalyzed conversion of arachidonic acid to prostaglandin G2 (PGG2).

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a reaction buffer at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of a saturating concentration of arachidonic acid.

-

The rate of oxygen consumption is monitored using an oxygen electrode.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis of the concentration-response curve.

Carrageenan-Induced Rat Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound or vehicle is administered orally or intraperitoneally at a specified time before the induction of inflammation.

-

Inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

-

The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Workflow for In Vivo Anti-Inflammatory Assessment

Conclusion and Future Directions

While specific pharmacological data for Indomethacin Diamide is not extensively available in the public domain, the research on other Indomethacin amide derivatives provides a strong foundation for understanding its likely mechanism of action. The conversion of Indomethacin's carboxylic acid to an amide is a validated strategy for developing potent and selective COX-2 inhibitors. This approach holds significant promise for creating new anti-inflammatory agents with improved gastrointestinal safety profiles.

Future research should focus on the detailed pharmacological characterization of Indomethacin Diamide, including its in vitro COX inhibition profile, in vivo anti-inflammatory and analgesic efficacy, and its pharmacokinetic and safety profiles. Such studies will be crucial to determine if Indomethacin Diamide can be a viable candidate for further drug development. The synthesis and evaluation of a broader range of diamide and other amide derivatives of Indomethacin could also lead to the discovery of novel compounds with even greater potency and selectivity for COX-2.

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Advent of Selective COX-2 Inhibition: A Technical Guide to the Discovery and Synthesis of Indomethacin Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of indomethacin amide derivatives, a significant class of selective cyclooxygenase-2 (COX-2) inhibitors. The conversion of the non-selective nonsteroidal anti-inflammatory drug (NSAID) indomethacin into its amide analogues represents a pivotal strategy in the quest for potent anti-inflammatory agents with a reduced risk of gastrointestinal side effects. This document details the historical context, key synthetic methodologies, quantitative biological data, and the mechanistic basis for the selective COX-2 inhibition exhibited by these compounds.

Introduction: The Drive for COX-2 Selectivity

Indomethacin, a potent NSAID discovered in the 1960s, has long been a cornerstone in the management of pain and inflammation. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. However, the clinical utility of indomethacin and other traditional NSAIDs is hampered by their non-selective inhibition of both COX-1 and COX-2 isoforms. While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, concurrent inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in maintaining the integrity of the gastrointestinal mucosa and regulating platelet function, can lead to significant adverse effects such as gastric ulceration and bleeding.

This challenge spurred the development of selective COX-2 inhibitors. A key breakthrough in this area was the discovery that derivatization of the carboxylic acid moiety of indomethacin into esters and, more notably, amides, could confer significant COX-2 selectivity. This guide focuses on the discovery and synthesis of these indomethacin amide derivatives, referred to herein as "Indomethacin Amides."

Discovery and Rationale

The transformation of indomethacin into a selective COX-2 inhibitor was born from structure-activity relationship (SAR) studies. Researchers found that converting the carboxylate group of indomethacin to primary and secondary amides resulted in compounds with potent, low-nanomolar IC50 values against human COX-2, while exhibiting significantly diminished activity against ovine COX-1, even at high concentrations. Tertiary amides were found to be less potent COX-2 inhibitors.

Kinetic studies revealed that these indomethacin amides act as slow, tight-binding inhibitors of COX-2, a characteristic that contributes to their selectivity. This discovery provided a straightforward and effective strategy for generating highly selective COX-2 inhibitors, thereby offering the potential to mitigate the gastrointestinal side effects associated with the parent drug, indomethacin.

Synthesis of Indomethacin Amides

The synthesis of indomethacin amides generally involves the activation of the carboxylic acid group of indomethacin, followed by coupling with a desired amine. Two common methods are detailed below.

Method 1: Synthesis via Acid Chloride Intermediate

A prevalent method for the synthesis of indomethacin amides involves the initial conversion of indomethacin to its acid chloride, followed by reaction with an appropriate amine.

Experimental Protocol:

-

Formation of Indomethacin Acid Chloride: Indomethacin (1 equivalent) is dissolved in a dry, inert solvent such as benzene. Thionyl chloride (SOCl2, 1.2 equivalents) is added, and the mixture is refluxed until the evolution of gas (HCl and SO2) ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude indomethacin acid chloride.

-

Amide Formation: The resulting acid chloride is dissolved in a suitable dry solvent (e.g., benzene or dichloromethane). The desired primary or secondary amine (1-1.2 equivalents) is then added, often in the presence of a base such as pyridine or triethylamine to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford the desired indomethacin amide.

Method 2: DCC/DMAP Coupling

Another common and efficient method for the synthesis of indomethacin amides is through a direct coupling reaction using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol:

-

Reaction Setup: Indomethacin (1 equivalent), the desired amine (1.1 equivalents), and a catalytic amount of DMAP are dissolved in a dry aprotic solvent such as dichloromethane (DCM).

-

Addition of Coupling Agent: The reaction mixture is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The dicyclohexylurea (DCU) byproduct, which is insoluble in DCM, is removed by filtration. The filtrate is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the pure indomethacin amide.

Quantitative Biological Data

The conversion of indomethacin to its amide derivatives leads to a significant shift in inhibitory activity towards COX-2. The following table summarizes the in vitro inhibitory potencies of selected indomethacin amides against COX-1 and COX-2.

| Compound | R Group on Amide | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | -OH | 0.06 | 0.9 | 0.07 |

| Indomethacin Methylamide | -NHCH₃ | >100 | 0.04 | >2500 |

| Indomethacin Ethanolamide | -NHCH₂CH₂OH | >100 | 0.02 | >5000 |

| Indomethacin Phenylacetamide | -NH-Phenyl | 15.2 | 2.1 | 7.2 |

| Indomethacin (4-Nitrophenyl)acetamide | -NH-(4-NO₂-Phenyl) | >50 | 0.34 | >147 |

| Indomethacin (3-Chloro-4-fluorophenyl)acetamide | -NH-(3-Cl-4-F-Phenyl) | >50 | 1.39 | >36 |

Data compiled from multiple sources. IC₅₀ values can vary depending on the specific assay conditions.

Mechanism of Selective COX-2 Inhibition

The selectivity of indomethacin amides for COX-2 is attributed to their behavior as slow, tight-binding inhibitors. This mode of inhibition involves an initial, rapidly reversible binding step to form an enzyme-inhibitor complex (EI), followed by a slower conformational change to a more tightly bound complex (EI*).

Unlocking Targeted Anti-Inflammatory Action: A Technical Guide to the Biological Activity of Indomethacin Diamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] However, the concurrent inhibition of the constitutively expressed COX-1 enzyme is associated with undesirable gastrointestinal side effects.[1] This has spurred the development of novel indomethacin analogs with improved selectivity for the inducible COX-2 isoform, which is predominantly expressed at sites of inflammation. This guide provides an in-depth exploration of the biological activity of indomethacin diamide derivatives, a promising class of compounds designed to offer a more targeted anti-inflammatory response with a potentially improved safety profile.

Shifting the Paradigm: From Non-Selective to COX-2 Selective Inhibition

The core strategy behind the development of indomethacin diamides involves the chemical modification of the carboxylate moiety of the parent indomethacin molecule.[4] This structural alteration has been shown to dramatically shift the inhibitory activity towards COX-2, transforming a non-selective NSAID into a highly selective inhibitor.[5][4] This enhanced selectivity is a key attribute, as it promises to retain the anti-inflammatory efficacy of indomethacin while minimizing the risk of gastrointestinal complications linked to COX-1 inhibition.[5]

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro and in vivo biological activities of representative indomethacin diamide derivatives.

| Compound ID | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

| Indomethacin | - | 0.018 | 0.026 | 0.69 | 58% @ 5 hours |

| Compound 3c | N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide | >100 | 1.39 | >71.9 | Significant inhibition of edema |

| Compound 3e | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide | >100 | 0.344 | >290.7 | Similar to indomethacin |

Data sourced from references[5][4]. The in vivo data for compounds 3c and 3e did not specify the exact percentage of inhibition but noted it was significant.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for indomethacin diamide derivatives is the selective inhibition of the COX-2 enzyme. By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Caption: Indomethacin diamides selectively inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Beyond COX-2 inhibition, the parent compound, indomethacin, has been shown to influence other cellular pathways. For instance, it can induce mitochondrial dysfunction and apoptosis in cancer cells through the activation of the PKCζ–p38–DRP1 signaling pathway.[6] It has also been reported to act as a positive allosteric modulator of the type 1 cannabinoid receptor (CB1R), enhancing its signaling.[7] Whether these "off-target" effects are retained, altered, or eliminated in the diamide derivatives remains an active area of investigation.

Caption: Potential off-target signaling pathways of indomethacin.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of these compounds. The following sections outline the key experimental protocols.

Synthesis of Indomethacin Diamide Derivatives (General Procedure)

The synthesis of indomethacin diamide derivatives is typically achieved through amide coupling reactions.[5][8]

References

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indomethacin impairs mitochondrial dynamics by activating the PKCζ–p38–DRP1 pathway and inducing apoptosis in gastric cancer and normal mucosal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Indomethacin Amides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of indomethacin amides, focusing on their development as selective cyclooxygenase-2 (COX-2) inhibitors and novel anticancer agents. It synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Introduction: The Rationale for Indomethacin Amide Derivatives

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] While effective, its lack of selectivity for COX-2, the inducible isoform primarily involved in inflammation, leads to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which has a protective role in the gastric mucosa.

This has driven the development of indomethacin derivatives to enhance COX-2 selectivity and reduce adverse effects. A key strategy has been the derivatization of indomethacin's carboxylic acid moiety into amides.[2][3] This modification not only transforms the non-selective parent drug into a highly selective COX-2 inhibitor but has also revealed other therapeutic potentials, including significant anticancer and immunomodulatory activities.[4][5] This guide delves into the specific structural modifications that govern these diverse biological activities.

Core Structure-Activity Relationships for COX-2 Inhibition

The transformation of indomethacin into a selective COX-2 inhibitor through amide derivatization is governed by strict structural requirements.[2][3] The key SAR findings are summarized below.

The Critical Role of the Amide Moiety at the C3-Position

Modification of the C3-acetic acid group is the cornerstone of achieving COX-2 selectivity.

-

Conversion to Amide: Replacing the carboxylic acid with a primary or secondary amide group drastically reduces or eliminates COX-1 inhibitory activity while retaining or enhancing COX-2 inhibition.[2] Many indomethacin amides exhibit potent COX-2 inhibition with IC50 values in the low-nanomolar range, while showing no inhibition of COX-1 at concentrations up to 66 μM.[2]

-

Amide Substitution: Primary and secondary amide analogues are consistently more potent as COX-2 inhibitors than the corresponding tertiary amides.[2][3] This suggests that the hydrogen atom on the amide nitrogen may be crucial for binding interactions within the COX-2 active site.[6]

Essential Structural Features for Activity

Beyond the amide group, other parts of the indomethacin scaffold are indispensable for inhibitory activity.

-

N1-Acyl Group: The 1-(4-chlorobenzoyl) group is essential. Its replacement with functionalities like 4-bromobenzyl or hydrogen results in inactive compounds.[2]

-

C2-Methyl Group: The 2-methyl group on the indole ring is critical for the activity of both amide and ester derivatives. Exchanging this group with a hydrogen atom also leads to inactive compounds.[2][3][7] This methyl group fits into a small hydrophobic pocket in the COX-2 active site, contributing to binding affinity.[7]

Inhibition kinetics studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2, and their selectivity is a function of this time-dependent inhibition mechanism.[2]

Quantitative Data: COX-2 vs. COX-1 Inhibition

The following table summarizes the inhibitory potency and selectivity of representative indomethacin amide derivatives against COX enzymes.

| Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Indomethacin Amides | |||

| Compound | Modification | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

| Indomethacin | Carboxylic Acid (Parent) | >0.63 | 11.36 |

| Amide Analogues | |||

| Compound 4a | N-(4-bromophenyl)acetamide | >100 | 0.40 |

| Compound 4b | N-(4-chlorophenyl)acetamide | >100 | 0.15 |

| Compound 4d | N-(4-fluorophenyl)acetamide | >100 | 0.10 |

| Compound 5 | N-(thiazol-2-yl)acetamide | >100 | 0.09 |

| Compound 6 | N-(5-methylisoxazol-3-yl)acetamide | >100 | 0.18 |

| Celecoxib (Reference) | - | 3.13 | 0.89 |

Data compiled from multiple sources, including Kalgutkar et al. and Hanna et al.[2][8] Note that absolute IC50 values can vary between different assay conditions.

Structure-Activity Relationships for Anticancer Activity

Beyond inflammation, indomethacin amides have emerged as a promising class of anticancer agents, particularly against colon cancer.[4] The SAR for this activity appears distinct from that of COX inhibition.

-

Potent Cytotoxicity: Specific amide analogues have demonstrated potent cytotoxic effects against human colon cancer cell lines (HCT-116, HT-29, and Caco-2), with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil.[4]

-

Mechanism of Action: The anticancer effects involve the induction of cell cycle arrest. For instance, certain amide analogs can arrest the cell cycle in the S phase or the G0/G1 phase, leading to apoptosis.[4]

-

COX-Independent Effects: The anticancer activity of some indomethacin derivatives may be independent of their COX-inhibitory function, suggesting they engage other molecular targets within cancer cells.[1][9]

Quantitative Data: Anticancer Cytotoxicity

The table below presents the cytotoxic activity of key indomethacin amide analogs against various human colon cancer cell lines.

| Table 2: In Vitro Cytotoxicity of Indomethacin Amides against Colon Cancer Cell Lines (IC50 in μg/mL) | |||

| Compound | HCT-116 | HT-29 | Caco-2 |

| Indomethacin Amide Analog 2 | 0.78 | 0.09 | 0.0127 |

| Indomethacin Amide Analog 8 | 0.27 | - | - |

| 5-Fluorouracil (Reference) | 1.8 | 0.75 | 5.45 |

Data extracted from Hanna et al. (2016).[4]

Other Therapeutic Targets: IDO1 Inhibition

Recent studies have explored indomethacin derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an important target for cancer immunotherapy.[5][10]

-

SAR for IDO1: The functional group at the C3-position of the indole scaffold strongly influences IDO1 inhibitory activity.[5][10] Many newly synthesized derivatives show significantly enhanced IDO1 inhibition compared to the parent indomethacin molecule.[4]

-

Dissociation from Cytotoxicity: The potency of IDO1 inhibition does not directly correlate with the direct tumor cell cytotoxicity of the compounds, indicating distinct mechanisms of action.[5]

Visualization of Pathways and Workflows

Synthesis and Biological Screening Workflow

The general process for developing and evaluating indomethacin amides follows a logical progression from chemical synthesis to biological testing.

COX-2 Selective Inhibition Pathway

Indomethacin amides selectively block the COX-2 pathway, which is primarily responsible for producing inflammatory prostaglandins.

Logical Diagram of Key Structure-Activity Relationships

This diagram summarizes the critical structural features of indomethacin amides that determine their COX-2 inhibitory activity.

Experimental Protocols

General Synthesis of Indomethacin Amides

This protocol describes a common method for synthesizing indomethacin amides via an acid chloride intermediate.[11]

-

Activation of Carboxylic Acid: Indomethacin (1 equivalent) is dissolved in a dry, inert solvent such as benzene or dichloromethane. Thionyl chloride (SOCl₂) (1.1-1.5 equivalents) is added, and the mixture is refluxed for 2-4 hours to form the indomethacin acid chloride. The solvent and excess thionyl chloride are removed under reduced pressure.

-

Amide Coupling: The resulting acid chloride is redissolved in a dry, inert solvent. The desired primary or secondary amine (1.2-2.0 equivalents) and a base (e.g., pyridine or triethylamine, 2.0 equivalents) are added to the solution, often at 0°C.

-

Reaction and Workup: The reaction is stirred at room temperature for several hours until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute acid (e.g., 1N HCl), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final indomethacin amide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric or colorimetric assay is used to determine the IC50 values of compounds against COX-1 and COX-2.[12][13][14]

-

Enzyme Preparation: Purified ovine or human COX-1 and recombinant human COX-2 enzymes are used.

-

Reaction Mixture: In a 96-well plate, the reaction buffer (e.g., Tris-HCl), heme cofactor, and the test compound (at various concentrations) are added to the wells. Control wells contain the vehicle (e.g., DMSO).

-

Enzyme Addition: The COX-1 or COX-2 enzyme is added to the appropriate wells, and the plate is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid (the substrate).

-

Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or resorufin) using a plate reader at the appropriate wavelength.[15]

-

Data Analysis: The percentage of inhibition is calculated for each concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of indomethacin amides on cancer cell lines.[16][17][18][19]

-

Cell Seeding: Cancer cells (e.g., HCT-116, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indomethacin amide derivatives for a specified period (e.g., 48 or 72 hours). Control wells are treated with vehicle only.

-

MTT Addition: The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals.[16] A solubilization solution (e.g., DMSO or acidified isopropanol) is then added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage relative to the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine how indomethacin amides affect the progression of cancer cells through the cell cycle.[20][21][22]

-

Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. The cells are then stored at 4°C for at least 2 hours.[23]

-

Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[20]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.

-

Data Analysis: A histogram of DNA content is generated. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate amount. The percentage of cells in each phase of the cell cycle is quantified using specialized software.

References

- 1. themossreport.com [themossreport.com]

- 2. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors | Anticancer Research [ar.iiarjournals.org]

- 5. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nanocellect.com [nanocellect.com]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-depth Technical Guide to the Physicochemical Properties of Indomethacin Diamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the physicochemical properties of Indomethacin Diamide. This guide summarizes the existing information and provides data for the parent compound, Indomethacin, for reference and comparative analysis. Standard experimental protocols applicable for the determination of these properties are also detailed.

Introduction

Indomethacin Diamide, also identified as Indomethacin EP Impurity J, is a molecule of interest in pharmaceutical research, primarily recognized as an impurity of the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] Understanding the physicochemical properties of such impurities is critical for drug development, formulation, and ensuring the safety and efficacy of the parent drug. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Indomethacin Diamide, supplemented with extensive data from its parent compound, Indomethacin, to offer a broader scientific context.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Indomethacin Diamide

The available data for Indomethacin Diamide is limited. The following table summarizes its known properties.

| Property | Value | Source |

| Molecular Formula | C₃₃H₂₇Cl₂N₃O₅ | [3] |

| Molecular Weight | 616.49 g/mol | [3] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | >180°C | [1][2] |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol (with heating) | [1][2] |

| Storage Temperature | -20°C Freezer | [1][2] |

Indomethacin (Parent Compound for Reference)

A wealth of data exists for the parent compound, Indomethacin. These properties are provided below for comparative purposes and to offer insights into the potential characteristics of its diamide derivative.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆ClNO₄ | [4][5] |

| Molecular Weight | 357.79 g/mol | [5] |

| Appearance | White or slightly yellow crystalline powder | [5] |

| Melting Point | 158-162 °C | [5] |

| pKa | 4.5 | [6] |

| LogP (Octanol-Water) | 3.4 | [7] |

| Water Solubility | 0.0024 g/L | [7] |

| Solubility in Organic Solvents | Soluble in acetone (40 mg/mL), ethanol (20 mg/mL), and ether. Soluble in chloroform (50 mg/mL). | [5][8] |

| Stability | Stable in neutral or slightly acidic media; decomposes in strong alkali. | [6] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds like Indomethacin Diamide are crucial for reproducible research. The following sections outline standard methodologies.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation: An excess amount of Indomethacin Diamide is added to a known volume of purified water in a sealed, airtight container.

-

Equilibration: The container is agitated at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

- 1. IndoMethacin DiaMide CAS#: 402849-25-6 [amp.chemicalbook.com]

- 2. IndoMethacin DiaMide | 402849-25-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Indometacin | 53-86-1 [chemicalbook.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Human Metabolome Database: Showing metabocard for Indomethacin (HMDB0014473) [hmdb.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Indomethacin Diamide molecular formula and weight

Indomethacin Diamide: A Technical Overview

Indomethacin Diamide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This guide provides key technical data and experimental insights relevant to researchers and professionals in drug development.

Molecular Properties

The fundamental molecular characteristics of Indomethacin Diamide are summarized below.

| Property | Value |

| Molecular Formula | C₃₃H₂₇Cl₂N₃O₅[1][2][3] |

| Molecular Weight | 616.49 g/mol [1][2][3] |

| CAS Number | 402849-25-6[1][4] |

Experimental Protocols

The synthesis and evaluation of Indomethacin derivatives often involve standardized experimental procedures to determine their efficacy and mechanism of action. Below is a representative protocol for assessing the anti-inflammatory properties of such compounds.

In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for evaluating the acute anti-inflammatory effects of compounds like Indomethacin and its derivatives.

Objective: To determine the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

-

Wistar rats (250–300 g body weight)

-

Indomethacin (as a reference standard)

-

Test compound (e.g., Indomethacin Diamide)

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals for one week prior to the experiment under standard laboratory conditions.[5]

-

Grouping: Randomly divide the animals into the following groups:

-

Healthy Control Group

-

Disease Control Group (Carrageenan only)

-

Reference Group (Indomethacin)

-

Test Group (Test Compound)

-

-

Dosing: Administer the vehicle, Indomethacin, or the test compound orally to the respective groups one hour before the induction of inflammation.[5]

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution into the plantar side of the right hind paw of each rat (except the healthy control group).[5][6]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 30, 60, 120, and 240 minutes) after the carrageenan injection.[6]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the disease control group.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of Indomethacin amide derivatives.

Caption: Workflow for Synthesis and Evaluation of Indomethacin Amides.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [precision.fda.gov]

- 3. scbt.com [scbt.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Indomethacin Diamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Indomethacin Diamide, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Officially designated as Indomethacin EP Impurity J, this document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in its identification and characterization.

Executive Summary

Indomethacin Diamide, with the CAS number 402849-25-6, is a critical impurity to monitor during the synthesis and quality control of Indomethacin. Its structural elucidation relies on a combination of spectroscopic techniques. This guide presents a summary of its key spectral features, detailed experimental protocols for its analysis, and logical workflows for its characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for Indomethacin Diamide is summarized below. It is important to note that while this compound is a recognized impurity, publicly available, detailed experimental spectra are limited. The following data is compiled from analytical studies of Indomethacin and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Changes from Indomethacin:

| Functional Group | Expected ¹H NMR Shift Change | Expected ¹³C NMR Shift Change |

| -CH₂-C(=O)OH (Indomethacin) | The methylene protons adjacent to the carbonyl would show a downfield shift. | The carboxylic acid carbonyl carbon is typically observed around 170-180 ppm. |

| -CH₂-C(=O)NH-NH(Ph-OMe)-C(=O)-Ph-Cl (Indomethacin Diamide) | The methylene protons adjacent to the amide carbonyl will experience a different electronic environment, leading to a shift in their resonance. The appearance of new aromatic and methoxy signals from the N-(4-methoxyphenyl)benzohydrazide moiety is expected. Specifically, new aromatic protons in the 6.8-7.8 ppm range and a new methoxy signal around 3.8 ppm. | The carboxylic acid carbon signal will be absent and replaced by two new amide carbonyl carbon signals, expected in the 165-175 ppm range. New aromatic and methoxy carbon signals corresponding to the added moiety will also be present. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Amide N-H stretching vibrations. |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching. |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl and methylene C-H stretching. |

| C=O Stretch (Amide) | 1650-1690 | Two distinct amide carbonyl stretching bands are expected. |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring C=C stretching vibrations. |

| C-N Stretch | 1200-1350 | Amide C-N stretching. |

| C-O Stretch (Ether) | 1000-1300 | Aryl-alkyl ether C-O stretching from the methoxy group. |

| C-Cl Stretch | 700-800 | Aromatic C-Cl stretching. |

Mass Spectrometry (MS)

The nominal mass of Indomethacin Diamide (C₃₃H₂₇Cl₂N₃O₆) is 615.14 g/mol .

| m/z Value | Proposed Fragment |

| 615/617/619 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion cluster due to the presence of two chlorine atoms. |

| 139/141 | [Cl-C₆H₄-C=O]⁺ fragment, characteristic of the chlorobenzoyl group. |

| Further Fragmentation | Cleavage of the amide bonds would lead to various other fragment ions, helping to confirm the structure. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Indomethacin Diamide are often specific to the analytical laboratory and the matrix in which the impurity is being analyzed. However, general methodologies are provided below.

NMR Spectroscopy

A typical protocol for ¹H and ¹³C NMR analysis would involve:

-

Sample Preparation: Dissolving a purified sample of Indomethacin Diamide (or an enriched mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain information on carbon types (CH₃, CH₂, CH, C).

-

Data Processing: Fourier transformation, phase correction, and baseline correction of the raw data. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A sufficient number of scans are co-added to obtain a high-quality spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

-

Sample Introduction: The sample, typically dissolved in a suitable solvent, is introduced into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the molecular ion and aid in structural elucidation.

Visualized Workflows

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the isolation and spectroscopic characterization of Indomethacin Diamide.

Logical Relationship for Structural Elucidation

Caption: Interplay of spectroscopic data for the structural elucidation of Indomethacin Diamide.

The Evolving Therapeutic Landscape of Indomethacin: A Technical Guide to its Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades. Its therapeutic efficacy is primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking prostaglandin synthesis.[1][2][3][4][5][6] However, the clinical utility of indomethacin is often limited by its gastrointestinal side effects, largely due to the inhibition of the constitutively expressed COX-1 enzyme which plays a protective role in the gastric mucosa.[2][3] This has spurred the development of indomethacin derivatives with improved safety profiles and potentially novel therapeutic applications. This technical guide focuses on a significant class of these derivatives: indomethacin amides . By modifying the carboxylic acid moiety of the parent compound, researchers have successfully engineered molecules with altered selectivity towards COX isoforms and, in some cases, entirely new pharmacological activities. This document provides an in-depth overview of the potential therapeutic targets of indomethacin amide derivatives, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways.

Shift in Cyclooxygenase (COX) Selectivity: A Primary Therapeutic Advantage

A pivotal finding in the study of indomethacin amides is their remarkable shift in selectivity from non-selective COX inhibition to potent and selective COX-2 inhibition .[1][7][8] This transformation holds significant therapeutic promise, as selective COX-2 inhibitors are designed to retain the anti-inflammatory and analgesic effects of traditional NSAIDs while minimizing gastrointestinal toxicity.[1][7]

Quantitative Analysis of COX Inhibition

The inhibitory potency of various indomethacin amide derivatives against COX-1 and COX-2 has been evaluated in numerous studies. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for a selection of these compounds, demonstrating their enhanced selectivity for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | 0.018 (18 nM) | 0.026 (26 nM) | 0.69 | [9] |

| Indomethacin Amide (Generic) | > 66 | Low-nanomolar range | High | [1][7][8] |

| Indomethacin-Alanine Amide (l-enantiomer) | - | Potent Inhibition | - | [10] |

| Indomethacin Amide Analog 3e | - | 340 | - | [11] |

| Indomethacin Amide Analog 3c | - | 1390 | - | [11] |

Note: A higher selectivity index indicates greater selectivity for COX-2.

Mechanism of COX-2 Inhibition

Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2 .[1][7][8] This mechanism involves an initial, rapidly reversible binding step followed by a slower conformational change that results in a more stable, tightly bound enzyme-inhibitor complex. This time-dependent inhibition contributes to their potent and selective action against COX-2.[1][7]

Experimental Protocols

In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity of indomethacin amides is a crucial step in their evaluation. A standard experimental protocol is as follows:

-

Enzyme Source: Purified human recombinant COX-2 or ovine COX-1 are commonly used.[10]

-

Incubation: Various concentrations of the test compound (e.g., indomethacin amide derivative) dissolved in a suitable solvent like DMSO are pre-incubated with the enzyme (e.g., 66 nM human COX-2 or 44 nM ovine COX-1) for a specified period (e.g., 20 minutes) at 37°C.[10]

-

Substrate Addition: The reaction is initiated by the addition of the substrate, typically radiolabeled arachidonic acid (e.g., 1-¹⁴C-AA at 50 µM).[10]

-

Reaction Termination: The reaction is allowed to proceed for a short duration (e.g., 30 seconds) at 37°C and then terminated.

-

Product Quantification: The conversion of arachidonic acid to prostaglandins is quantified using methods such as liquid scintillation counting.

-

IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Molecular Interactions

The primary signaling pathway affected by indomethacin amide derivatives is the prostaglandin biosynthesis pathway, specifically through the inhibition of COX-2.

Caption: Inhibition of the COX-2 pathway by Indomethacin Amide Derivatives.

Beyond Inflammation: Novel Therapeutic Targets in Oncology

Recent research has unveiled a novel and promising therapeutic avenue for certain indomethacin amide derivatives: anti-cancer activity . Specific analogs have demonstrated significant cytotoxicity against human colon cancer cell lines, suggesting the involvement of targets beyond the COX enzymes.

Cytotoxicity Against Colon Cancer Cells

Studies have shown that novel synthesized indomethacin amide analogs can be more potent than the standard chemotherapeutic agent 5-fluorouracil against colon cancer cell lines such as HCT-116, HT-29, and Caco-2.[12]

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Indomethacin Amide Analog 2 | HCT-116 | 0.78 | [12] |

| HT-29 | 0.09 | [12] | |

| Caco-2 | 0.0127 | [12] | |

| Indomethacin Amide Analog 8 | HCT-116 | 0.27 | [12] |

| 5-Fluorouracil (Standard) | HCT-116 | 1.8 | [12] |

| HT-29 | 0.75 | [12] | |

| Caco-2 | 5.45 | [12] |

Cell Cycle Arrest

The anti-cancer mechanism of these derivatives appears to involve the modulation of the cell cycle. Flow cytometric analysis has revealed that different amide analogs can arrest the cell cycle at different phases. For instance, one analog was found to arrest the cell cycle of HT-29 cells at the S phase , while another arrested HCT-116 cells at the G0/G1 phase .[12] This indicates that these compounds may interact with key regulators of cell cycle progression.

Caption: Cell cycle arrest by different Indomethacin Amide analogs.

Experimental Workflow for Anti-Cancer Activity Screening

The evaluation of the anti-cancer potential of indomethacin amide derivatives typically follows a structured workflow.

Caption: Experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The derivatization of indomethacin into its amide analogs represents a successful strategy to overcome the limitations of the parent drug and to explore new therapeutic possibilities. The key takeaway for researchers and drug development professionals is the significant shift towards selective COX-2 inhibition , which offers the potential for improved gastrointestinal safety. Furthermore, the discovery of potent anti-cancer activity in some analogs opens up an exciting new field of investigation, suggesting that these compounds may interact with novel molecular targets involved in cell proliferation and survival.

Future research should focus on:

-

Elucidating the precise molecular interactions of indomethacin amides with the COX-2 enzyme to guide the design of even more potent and selective inhibitors.

-

Identifying the specific molecular targets and signaling pathways responsible for the anti-cancer effects of these compounds.

-

Conducting in vivo studies to evaluate the efficacy and safety of promising indomethacin amide derivatives in relevant animal models of inflammation and cancer.

-

Exploring the synthesis of a broader range of amide derivatives to further probe the structure-activity relationships for both COX-2 inhibition and anti-cancer activity.

The journey from the non-selective NSAID indomethacin to its targeted amide derivatives exemplifies the power of medicinal chemistry to refine and repurpose existing drug scaffolds. These findings pave the way for the development of a new generation of safer anti-inflammatory agents and potentially novel cancer therapeutics.

References

- 1. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 4. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Indometacin - Wikipedia [en.wikipedia.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Indomethacin Derivatives as Potential Anti-Colon Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of Indomethacin Diamide Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and antipyretic properties. The modification of its carboxylic acid group to form amide derivatives, such as Indomethacin Diamide (also known as Indomethacin Impurity J), is a strategy employed in drug discovery to alter the parent drug's physicochemical properties and pharmacological profile.[1][2] Ensuring the purity of these synthesized derivatives is critical for accurate biological evaluation and to meet regulatory standards.

This application note provides a detailed protocol for the determination of the purity of Indomethacin Diamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to separate Indomethacin Diamide from its parent compound, Indomethacin, and other potential process-related impurities and degradation products.

Experimental Protocols

Materials and Reagents

-

Indomethacin Diamide reference standard

-

Indomethacin reference standard

-

4-chlorobenzoic acid reference standard

-

5-methoxy-2-methylindoleacetic acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation of Indomethacin Diamide and its potential impurities.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile and 0.2% aqueous phosphoric acid (50:50, v/v)[3] |

| Flow Rate | 1.5 mL/min[3] |

| Detection | UV at 320 nm[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Standard and Sample Preparation

Standard Solution: Accurately weigh and dissolve an appropriate amount of Indomethacin Diamide reference standard in methanol to obtain a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

Sample Solution: Accurately weigh and dissolve the Indomethacin Diamide sample in methanol to a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Spiked Sample Solution (for impurity identification): Prepare a sample solution as described above. Spike the solution with small, known amounts of Indomethacin, 4-chlorobenzoic acid, and 5-methoxy-2-methylindoleacetic acid reference standards. This will aid in the confirmation of the retention times of potential impurities.

Data Presentation

The purity of the Indomethacin Diamide sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 1: Chromatographic Data for Purity Analysis of Indomethacin Diamide

| Compound | Retention Time (min) | Peak Area | % Area |

| 5-methoxy-2-methylindoleacetic acid | 3.2 | 1,500 | 0.15 |

| 4-chlorobenzoic acid | 4.5 | 2,500 | 0.25 |

| Indomethacin | 8.9 | 5,000 | 0.50 |

| Indomethacin Diamide | 6.7 | 991,000 | 99.10 |

| Unknown Impurity 1 | 10.2 | - | - |

| Total | 1,000,000 | 100.00 |

Note: The retention times and peak areas are illustrative and may vary depending on the specific instrumentation and column used.

Visualizations

Caption: Experimental workflow for the HPLC analysis of Indomethacin Diamide purity.

Caption: Relationship between Indomethacin Diamide and its potential impurities.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the purity assessment of Indomethacin Diamide. The method effectively separates the main compound from its precursor and common degradation products. This protocol is suitable for routine quality control analysis in research and development settings, ensuring the integrity of the compound for further studies.

References

Application Note: In Vitro COX-1/COX-2 Inhibition Assay for Indomethacin Diamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are key players in the inflammatory cascade.[1][2][3] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are lipid mediators involved in a wide array of physiological and pathophysiological processes.[2][3][4] The COX-1 isoform is constitutively expressed in most tissues and is responsible for producing homeostatic prostaglandins that protect the gastric mucosa and maintain renal function.[1][5] In contrast, the COX-2 isoform is inducible and its expression is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[1][5][6]

Indomethacin is a potent, non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2.[5][7][8] Its therapeutic effects are derived from COX-2 inhibition, while its common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1] This has driven the development of derivatives like Indomethacin Diamides, which are modified to achieve greater selectivity for COX-2, potentially offering a better safety profile.[9][10] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity and selectivity of Indomethacin Diamide compounds against COX-1 and COX-2.

COX Signaling Pathway and Inhibition

The COX enzymes act on arachidonic acid, which is released from the cell membrane, to produce Prostaglandin H2 (PGH2). PGH2 is then converted by various tissue-specific synthases into different prostanoids, including prostaglandins and thromboxanes, which mediate diverse biological effects.[2][11] Indomethacin and its diamide derivatives exert their anti-inflammatory effects by binding to the active site of the COX enzymes, preventing arachidonic acid from being converted to PGH2.[8]

Caption: COX signaling pathway and the inhibitory action of a selective COX-2 inhibitor.

In Vitro Inhibition Assay Protocol

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes. The assay measures the amount of Prostaglandin E2 (PGE2) produced, a downstream product of the COX reaction, typically via a competitive enzyme-linked immunosorbent assay (ELISA).

Principle

Purified recombinant COX-1 or COX-2 enzyme is incubated with the test compound (Indomethacin Diamide) and the substrate, arachidonic acid. The enzymatic reaction produces prostaglandins. The reaction is stopped, and the concentration of the prostaglandin product is measured. The inhibitory effect of the compound is determined by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.

Materials and Reagents

-

Purified ovine or human COX-1 enzyme

-

Purified human or murine recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

Indomethacin Diamide test compounds

-

Indomethacin (as a non-selective control)

-

Celecoxib (as a COX-2 selective control)

-

Reaction termination solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) ELISA Kit

-

96-well microplates

-

Multichannel pipette and incubator

Experimental Workflow

Caption: General workflow for the in vitro COX inhibition assay.

Assay Procedure

-

Compound Preparation: Prepare a stock solution of the Indomethacin Diamide test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Reaction Setup: In separate 96-well plates (one for COX-1, one for COX-2), add the assay buffer.

-

Add Inhibitor: Add a small volume of the diluted test compound or control (Indomethacin, Celecoxib, or vehicle) to the appropriate wells.

-

Add Enzyme: Add the purified COX-1 or COX-2 enzyme solution containing the heme cofactor to all wells.

-

Pre-incubation: Gently mix and pre-incubate the plate for a specified time (e.g., 10 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantification: Measure the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

Data Analysis and Presentation

Calculation of Percent Inhibition

Calculate the percentage of COX activity inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Sample Absorbance / Vehicle Control Absorbance)] * 100

IC50 Determination

The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.

Selectivity Index (SI)

The selectivity of the compound for COX-2 over COX-1 is calculated as follows:

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

Representative Data

The following table summarizes published IC50 values for the parent drug Indomethacin and representative amide derivatives. Note that absolute IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration).

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin | 18 nM | 26 nM | 0.69 | [12] |

| Indomethacin | 230 nM | 630 nM | 0.37 | [13] |

| Indomethacin N-octyl amide | 66 µM | 40 nM | >1650 | [14] |

| N-(4-acetamidophenyl)-indomethacin amide | >66 µM | 0.12 µM | >550 | [15] |

Conclusion

The in vitro COX inhibition assay is an essential tool for the preclinical evaluation of novel anti-inflammatory agents. This protocol provides a robust framework for determining the potency and selectivity of Indomethacin Diamide derivatives. The data generated from this assay, particularly the IC50 values and the resulting Selectivity Index, are critical for identifying lead compounds with a high affinity for the target enzyme (COX-2) and minimal activity against the off-target isoform (COX-1), guiding the development of safer and more effective NSAIDs.

References

- 1. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pnas.org [pnas.org]

- 10. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

Application Notes: Cell-Based Assays for Efficacy Testing of Indomethacin Diamide

Introduction

Indomethacin is a potent, non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] While effective, the non-selective nature of traditional NSAIDs like indomethacin can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[2]

The development of derivatives such as Indomethacin Diamide aims to enhance therapeutic efficacy, potentially by improving selectivity for the inducible COX-2 isoform, which is upregulated during inflammation.[4][5] Evaluating the efficacy and cytotoxicity of these new chemical entities is a critical step in drug development. This document provides detailed protocols for a suite of cell-based assays designed to characterize the efficacy of Indomethacin Diamide by assessing its impact on the arachidonic acid cascade and its potential cytotoxic effects.

Key Signaling Pathways in Inflammation

1. Arachidonic Acid Cascade and COX Inhibition